
BX-320
Descripción general
Descripción
BX-320 es un inhibidor selectivo, ATP-competitivo, oralmente activo de la quinasa serina/treonina 3-fosfoinosítido-dependiente de la proteína quinasa 1 (PDK1). Ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inducir la apoptosis e inhibir el crecimiento tumoral. El compuesto tiene un valor de IC50 de 30 nanomolares en un formato de ensayo directo de quinasa .
Aplicaciones Científicas De Investigación
Structural Characteristics
BX-320 has a complex molecular structure characterized by the following features:
- Molecular Formula: C23H31BrN8O3
- Molecular Weight: 547.448 g/mol
- Chemical Structure: The compound contains multiple functional groups, including a brominated pyrimidine ring, an amino group, and a dimethylmalonamide moiety. Its structural complexity allows for specific interactions with biological targets.
Inhibition of PDK1/Akt Signaling Pathway
This compound is primarily recognized for its role as an inhibitor of the 3-phosphoinositide-dependent kinase 1 (PDK1), which is pivotal in the Akt signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism, making it a prime target in cancer therapy.
- IC50 Values: this compound exhibits potent inhibitory activity against PDK1 with IC50 values ranging from 11 to 39 nM in various assays, indicating its effectiveness in blocking PDK1-mediated signaling in cancer cells .
Anticancer Potential
Research indicates that this compound can inhibit the growth of several cancer cell lines through apoptosis induction and inhibition of anchorage-dependent growth. Notably, it has shown efficacy against tumor cells with elevated Akt activity, suggesting that it may enhance sensitivity to treatment in these contexts .
Case Studies
Several studies have documented the effects of this compound on cancer models:
- In Vivo Studies: this compound has been tested in nude mice models where it inhibited the growth of LOX melanoma tumors after intravenous administration of tumor cells . This highlights its potential as an effective therapeutic agent for metastatic cancers.
- Cell Culture Studies: In vitro experiments demonstrated that this compound significantly reduced cell viability in various cancer cell lines, showcasing its broad-spectrum anticancer activity .
Mecanismo De Acción
BX-320 ejerce sus efectos uniéndose al sitio de unión al ATP de PDK1, inhibiendo así su actividad quinasa. Esta inhibición interrumpe la vía de señalización PDK1 / Akt, que es crucial para el crecimiento y la supervivencia de las células cancerosas. Al bloquear esta vía, this compound induce la apoptosis e inhibe el crecimiento tumoral. Los objetivos moleculares incluyen PDK1, Akt y otras proteínas de señalización corriente abajo .
Análisis Bioquímico
Biochemical Properties
BX-320 functions as an inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). This kinase plays a crucial role in the activation of various downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism . This compound selectively inhibits PDK1 with an IC50 value of 30 nM, while showing minimal activity against a panel of other kinases . By inhibiting PDK1, this compound effectively reduces the phosphorylation of Akt and p70S6K1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the phosphorylation of Akt and p70S6K1, leading to reduced cell proliferation and increased apoptosis . This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including MDA-MB-468 breast cancer cells and PC3 prostate cancer cells . Additionally, this compound has been shown to inhibit the growth of LOX melanoma tumors in vivo, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of PDK1, a key kinase in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By binding to the ATP-binding site of PDK1, this compound prevents the phosphorylation and activation of downstream targets such as Akt and p70S6K1 . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to increased apoptosis and reduced proliferation in cancer cells . The selectivity of this compound for PDK1 over other kinases ensures that its effects are primarily targeted towards the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and efficacy in inhibiting PDK1 activity over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of Akt phosphorylation and consistent induction of apoptosis in cancer cells . Additionally, this compound has been shown to maintain its inhibitory effects on tumor growth in vivo over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a LOX melanoma mouse model, this compound was administered at a dosage of 200 mg/kg, resulting in significant inhibition of tumor growth . Higher dosages of this compound have been associated with increased efficacy in reducing tumor size and improving survival rates in animal models .
Metabolic Pathways
This compound is involved in the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cellular metabolism . By inhibiting PDK1, this compound disrupts the phosphorylation and activation of Akt, leading to alterations in metabolic flux and reduced levels of key metabolites involved in cell growth and survival . The inhibition of this pathway by this compound has been shown to induce metabolic stress in cancer cells, contributing to their reduced proliferation and increased apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments where it can effectively inhibit PDK1 activity . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDK1 and other components of the PI3K/Akt signaling pathway . This compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on PDK1 activity . The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
BX-320 se sintetiza a través de un proceso de varios pasos que implica el acoplamiento de varios intermediosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la implementación de técnicas de purificación como la cristalización y la cromatografía. El objetivo es producir this compound en grandes cantidades manteniendo su integridad química y actividad biológica .
Análisis De Reacciones Químicas
Tipos de reacciones
BX-320 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su actividad biológica.
Sustitución: This compound puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en las reacciones de sustitución, dependiendo del producto deseado
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares
BX-795: Otro potente inhibidor de PDK1 con propiedades inhibitorias similares.
BX-912: Un inhibidor de PDK1 con eficacia y mecanismo de acción comparables
Singularidad de BX-320
This compound es único debido a su alta selectividad para PDK1 y su capacidad para inducir una fuerte respuesta pro-apoptótica en las células cancerosas. Ha demostrado eficacia en modelos in vitro e in vivo, lo que lo convierte en un candidato prometedor para su desarrollo posterior como agente anticancerígeno .
Actividad Biológica
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide, also known as BX-320, is a synthetic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C23H31BrN8O3
- Molecular Weight : 547.448 g/mol
- Atom Count : 66
- Chiral Atom Count : 0
- Bond Count : 68
- Aromatic Bond Count : 12
Structural Representation
The compound features a complex structure that includes a brominated pyrimidine moiety and a pyrrolidine-derived side chain, which are crucial for its biological activity. The detailed structural representation can be found in the RCSB Protein Data Bank under entry 1Z5M .
This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway, which is integral to cancer cell growth and survival. This pathway is often upregulated in various cancers, making it a significant target for therapeutic intervention .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of several tumor cell lines. The compound shows IC50 values ranging from 11 to 30 nM, indicating potent inhibitory activity against PDK1. Notably, cancer cells with elevated Akt activity exhibit over 30-fold increased sensitivity to this compound compared to normal cells .
In Vivo Studies
In vivo experiments using nude mice models have shown that this compound can inhibit the growth of melanoma tumors in the lungs when tumor cells are injected into the tail vein. This suggests potential clinical applications for this compound as an anticancer agent .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known PDK1 inhibitors:
Compound | IC50 (nM) | Tumor Type | Mode of Action |
---|---|---|---|
This compound | 11-30 | Melanoma | PDK1 Inhibition |
BX-795 | 15 | Various | PDK1 Inhibition |
BX-912 | 20 | Breast | PDK1 Inhibition |
Case Study 1: Efficacy in Melanoma Treatment
A study published in The Journal of Biological Chemistry highlighted the efficacy of this compound in reducing tumor size in melanoma models. Mice treated with this compound showed a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent for melanoma .
Case Study 2: Selectivity and Safety Profile
Research indicates that this compound exhibits selectivity towards cancer cells with activated Akt signaling while sparing normal cells, which may reduce potential side effects. This selectivity is critical for developing targeted cancer therapies .
Propiedades
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
Record name | BX-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
Record name | BX-320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BX-320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BX-320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.